Cas no 1361548-04-0 (2,6-Bis(2,3,4-trichlorophenyl)pyridine)

2,6-Bis(2,3,4-trichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(2,3,4-trichlorophenyl)pyridine
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- Inchi: 1S/C17H7Cl6N/c18-10-6-4-8(14(20)16(10)22)12-2-1-3-13(24-12)9-5-7-11(19)17(23)15(9)21/h1-7H
- InChI Key: XOQLHLVTBCYPIX-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C1C=CC=C(C2C=CC(=C(C=2Cl)Cl)Cl)N=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 388
- Topological Polar Surface Area: 12.9
- XLogP3: 7.9
2,6-Bis(2,3,4-trichlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013029218-250mg |
2,6-Bis(2,3,4-trichlorophenyl)pyridine |
1361548-04-0 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A013029218-500mg |
2,6-Bis(2,3,4-trichlorophenyl)pyridine |
1361548-04-0 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
Alichem | A013029218-1g |
2,6-Bis(2,3,4-trichlorophenyl)pyridine |
1361548-04-0 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
2,6-Bis(2,3,4-trichlorophenyl)pyridine Related Literature
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
Additional information on 2,6-Bis(2,3,4-trichlorophenyl)pyridine
Introduction to 2,6-Bis(2,3,4-trichlorophenyl)pyridine (CAS No. 1361548-04-0)
2,6-Bis(2,3,4-trichlorophenyl)pyridine, with the CAS number 1361548-04-0, is a complex organic compound characterized by its unique molecular structure and chemical properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. This introduction aims to provide a comprehensive overview of the compound, highlighting its chemical structure, synthesis methods, and current research trends.
The molecular formula of 2,6-Bis(2,3,4-trichlorophenyl)pyridine is C18H9Cl6N. The compound features a pyridine ring substituted with two 2,3,4-trichlorophenyl groups at the 2 and 6 positions. The presence of multiple chlorine atoms imparts significant halogen bonding capabilities and influences the compound's physical and chemical properties. The molecular weight of 2,6-Bis(2,3,4-trichlorophenyl)pyridine is approximately 457.97 g/mol.
The synthesis of 2,6-Bis(2,3,4-trichlorophenyl)pyridine typically involves multi-step reactions. One common approach is the coupling of 2-chloro-3,4-dichlorophenylboronic acid with 2-bromo-6-chloropyridine using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method provides high yields and good selectivity for the desired product. Another synthetic route involves the reaction of 2-chloro-3,4-dichlorobenzaldehyde with pyridine-2-carbaldehyde in the presence of a suitable base and catalyst.
The physical properties of 2,6-Bis(2,3,4-trichlorophenyl)pyridine are noteworthy. It is a solid at room temperature with a melting point ranging from 180°C to 185°C. The compound is insoluble in water but exhibits good solubility in organic solvents such as dichloromethane and dimethylformamide (DMF). These properties make it suitable for various applications where solubility in organic media is essential.
In terms of chemical reactivity, 2,6-Bis(2,3,4-trichlorophenyl)pyridine shows interesting behavior due to its electron-withdrawing chlorine substituents and the nitrogen atom in the pyridine ring. It can participate in nucleophilic substitution reactions and can also act as a ligand in coordination chemistry. Recent studies have explored its use as a building block for supramolecular assemblies and metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
The biological activity of 2,6-Bis(2,3,4-trichlorophenyl)pyridine has also been investigated. Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, environmental studies have examined the fate and behavior of this compound in aquatic systems to assess its ecotoxicological impact.
In the field of materials science, 2,6-Bis(2,3,4-trichlorophenyl)pyridine has shown promise as a precursor for the synthesis of advanced functional materials. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. Researchers are exploring its potential as a dopant or additive to enhance the performance of these materials.
The current research landscape for 2,6-Bis(2,3,4-trichlorophenyl)pyridine is dynamic and multidisciplinary. Collaborative efforts between chemists, biologists, and materials scientists are driving new discoveries and applications. For instance, recent studies have focused on optimizing synthetic routes to improve yield and purity while reducing environmental impact. Additionally, computational methods are being employed to predict the behavior of this compound in various environments and to guide experimental design.
In conclusion, 2,6-Bis(2,3,4-trichlorophenyl)pyridine (CAS No. 1361548-04-0) is a versatile compound with a wide range of potential applications. Its unique chemical structure and properties make it an attractive candidate for further research in materials science, pharmaceuticals, and environmental chemistry. As ongoing studies continue to uncover new insights into its behavior and utility, 2,6-Bis(2,3,4-trichlorophenyl)pyridine is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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